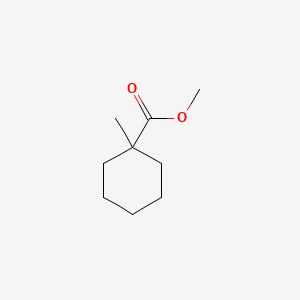

methyl 1-methylcyclohexane-1-carboxylate

Description

Structural Classification and Nomenclature in Organic Chemistry

Methyl 1-methylcyclohexane-1-carboxylate (B9076) is classified as a methyl ester of a saturated monocyclic carboxylic acid. Structurally, it consists of a cyclohexane (B81311) ring where one carbon atom is bonded to both a methyl group (–CH₃) and a methoxycarbonyl group (–COOCH₃). This arrangement results in a quaternary carbon at the 1-position of the cyclohexane ring.

The systematic IUPAC name for this compound is methyl 1-methylcyclohexane-1-carboxylate sigmaaldrich.com. It is also referred to by several synonyms, including 1-methyl-cyclohexane-1-carboxylic acid methyl ester and methyl 1-methylcyclohexanecarboxylate chemsynthesis.com. The presence of the ester functional group and the fully saturated carbocyclic ring defines its chemical reactivity and physical properties.

Compound Identifiers: this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₉H₁₆O₂ chemsynthesis.com |

| Molecular Weight | 156.22 g/mol chemsynthesis.com |

| CAS Number | 825-04-7 youtube.comgoogle.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | NKZISBBWNQEPAH-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | COC(=O)C1(C)CCCCC1 chemsynthesis.com |

Research Significance and Contextualization in Contemporary Organic Synthesis

While not a widely commercialized chemical, this compound serves as an intermediate and a structural motif in specific, modern synthetic applications. Its significance is primarily found in patent literature and academic research focused on the development of complex molecules for medicinal chemistry and material science.

Detailed research findings indicate its utility in the following areas:

Pharmaceutical Synthesis: The compound is listed as a chemical intermediate in a patent for cycloalkyl methoxybenzyl phenyl pyran derivatives, which are investigated as potential inhibitors of the sodium-dependent glucose co-transporter 2 (SGLT2) for the treatment of diabetes uni-muenchen.de. This highlights its role as a building block for creating larger, biologically active molecules.

Medicinal Chemistry Research: In a doctoral thesis focused on the development of new inhibitors for the GABA transporter subtype 4 (mGAT4), this compound was used as a starting material in a multi-step synthesis google.com. This demonstrates its application in the synthesis of novel compounds for neuroscience research.

Material Science: A patent has cited this compound in the context of developing gamma-ray stabilizers for thermoplastic polymer compositions csjmu.ac.in. This suggests a potential application in creating more durable plastic materials resistant to degradation from radiation.

The compound's structure, featuring a sterically hindered ester group, makes it a useful precursor for introducing a gem-dimethyl substituted cyclohexyl moiety into larger molecular frameworks.

Historical Overview of Relevant Chemical Class Investigations

The study of cycloalkane carboxylic acids and their esters is rooted in classical organic synthesis. While specific investigations into this compound are not prominent in early literature, the foundational methods for synthesizing its parent chemical class have been well-established for over a century.

Key historical developments relevant to this class of compounds include:

The Dieckmann Condensation: This intramolecular condensation of a dicarboxylic acid ester to form a cyclic β-keto ester is a classic method for forming five- and six-membered rings youtube.comyoutube.com. Subsequent hydrolysis, decarboxylation, and reduction of the resulting cyclic ketone provides a pathway to substituted cycloalkanes, which can then be functionalized to the corresponding carboxylic acids and esters youtube.comyoutube.com.

Synthesis from Dihalides: The reaction of terminal dihalides with metals like sodium or zinc to induce cyclization is a fundamental method for preparing cycloalkanes youtube.comyoutube.com. This approach creates the core carbocyclic structure.

Grignard Reactions: The carbonation of Grignard reagents is a cornerstone of carboxylic acid synthesis. The synthesis of 1-methylcyclohexanecarboxylic acid, the parent acid of the title compound, can be achieved through the reaction of 1-chloro-1-methylcyclohexane (B1295254) with magnesium followed by the addition of carbon dioxide mnstate.edu. Subsequent esterification would yield this compound.

Hydrogenation of Aromatic Precursors: Six-membered cycloalkanes and their derivatives are often prepared via the catalytic reduction of benzene (B151609) and its derivatives youtube.com. For instance, the hydrogenation of benzoic acid is a common route to cyclohexanecarboxylic acid.

These established synthetic strategies provided the chemical toolkit that enables the synthesis of more complex substituted cycloalkane derivatives like this compound for contemporary research needs.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-chloro-1-methylcyclohexane |

| 1-methylcyclohexanecarboxylic acid |

| Benzoic acid |

| Carbon dioxide |

| Cyclohexanecarboxylic acid |

| This compound |

| Valproic acid |

| Methyl 1-cyclohexene-1-carboxylate |

| 4-(aminomethyl)cyclohexane carboxylic acid |

| 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexane carboxylate |

| 1,2,3,4-cyclohexanetetracarboxylate |

| Muconic acid |

| Fumaric acid |

| Tetramethyl 5-cyclohexene-1,2,3,4-tetracarboxylate |

| Cyclohexanone |

| 1-methylcyclohexene |

| 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid |

| 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid |

| Methylcyclohexane (B89554) |

| 1-propoxypropane |

| Methoxybenzene |

| Benzyl ethyl ether |

| Anisole |

| Methoxymethane |

| Cumene |

| Phenol |

| Acetone |

| 1-Methylcyclohexanol |

| Phenyl acetic acid |

| Cyclohexane carbonyl chloride |

| 1-(cyclopropylcarbonyl) cyclopropane (B1198618) carboxylic acid |

| 2-cyclopropyl-4,5-dihydrofuran |

| Dicyclopropyl ketone |

| α-(cyclopropylcarbonyl)-3-butenoic acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(8(10)11-2)6-4-3-5-7-9/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZISBBWNQEPAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335353 | |

| Record name | methyl 1-methylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30206-10-1 | |

| Record name | methyl 1-methylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for Methyl 1 Methylcyclohexane 1 Carboxylate

Established Synthetic Pathways and Precursors

The most direct and established routes to methyl 1-methylcyclohexane-1-carboxylate (B9076) involve the esterification of its corresponding carboxylic acid precursor or the modification of related cyclohexane (B81311) carboxylates.

Esterification Reactions Utilizing 1-Methylcyclohexane-1-carboxylic Acid

1-Methylcyclohexane-1-carboxylic acid serves as the primary precursor for the synthesis of its methyl ester. orgsyn.org Several standard esterification methods can be employed, with the choice of method often depending on the scale of the reaction and the desired purity of the product.

Fischer Esterification: This acid-catalyzed esterification is a common and cost-effective method. masterorganicchemistry.comsemanticscholar.org The reaction involves heating a mixture of 1-methylcyclohexane-1-carboxylic acid and an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The use of excess methanol helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com

Steglich Esterification: For milder reaction conditions, particularly for acid-sensitive substrates, the Steglich esterification is a valuable alternative. nih.govacs.org This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. nih.govunc.edureddit.comorganic-chemistry.org This technique is particularly useful for the synthesis of sterically hindered esters. organic-chemistry.org

| Method | Reagents and Conditions | Yield | Reference |

| Fischer Esterification | 1-Methylcyclohexane-1-carboxylic acid, excess Methanol, catalytic H₂SO₄, reflux | Typically moderate to high | masterorganicchemistry.comchegg.com |

| Steglich Esterification | 1-Methylcyclohexane-1-carboxylic acid, Methanol, DCC, DMAP, CH₂Cl₂, room temperature | Generally good to high | nih.govnih.govresearchgate.net |

Other Classical Organic Transformations for Cyclohexane Carboxylates

Beyond direct esterification, other classical organic transformations can be adapted for the synthesis of cyclohexane carboxylates like methyl 1-methylcyclohexane-1-carboxylate.

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. organic-chemistry.org For instance, if an ethyl or other alkyl ester of 1-methylcyclohexane-1-carboxylic acid were available, it could be converted to the methyl ester by refluxing with methanol and a catalytic amount of a base like sodium methoxide (B1231860). organic-chemistry.org The equilibrium is typically shifted by using a large excess of the desired alcohol. organic-chemistry.org

Advanced and Stereoselective Synthetic Strategies

The presence of a quaternary stereocenter in this compound makes its stereoselective synthesis a topic of interest, requiring more advanced and nuanced synthetic approaches.

Enantioselective and Diastereoselective Synthetic Routes

While specific enantioselective or diastereoselective routes for this compound are not extensively documented in readily available literature, general principles of asymmetric synthesis can be applied.

One potential strategy involves the diastereoselective alkylation of a chiral ester enolate. For example, an enolate derived from a cyclohexanecarboxylate (B1212342) ester bearing a chiral auxiliary could be alkylated with a methylating agent. The chiral auxiliary would direct the approach of the methyl group, leading to a diastereomeric excess of one isomer. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 1-methylcyclohexanecarboxylate, which could then be esterified to the methyl ester.

Catalytic Approaches in Synthesis

Modern catalytic methods offer powerful tools for the construction of complex molecules with high levels of selectivity. Catalytic asymmetric synthesis of quaternary carbon centers is a rapidly developing field. acs.orgnih.gov

A plausible catalytic approach to an enantiomerically enriched precursor could involve the asymmetric conjugate addition of a methyl group equivalent to a suitable α,β-unsaturated cyclohexenone, followed by further functional group manipulations to install the carboxylate. acs.org Alternatively, catalytic enantioselective alkylation of a pre-formed enolate of a cyclohexanecarboxylate derivative could be explored using chiral ligands in conjunction with a metal catalyst. nih.gov

Novel Methodologies for Carbon-Carbon Bond Formation at the Quaternary Center

The construction of the all-carbon quaternary center at the C1 position of the cyclohexane ring is a key synthetic challenge. nih.gov Novel methodologies in organic synthesis are continually being developed to address this challenge.

One such approach involves the alkylation of enolates. The enolate of methyl cyclohexanecarboxylate can be generated using a strong base like lithium diisopropylamide (LDA) and then reacted with an electrophilic methyl source, such as methyl iodide, to form the desired product. reddit.com Careful control of reaction conditions is crucial to avoid side reactions.

Recent advancements in catalysis have also provided new avenues for the construction of quaternary stereocenters. organic-chemistry.orgnih.gov These methods often involve the use of transition metal catalysts with chiral ligands to achieve high levels of enantioselectivity in carbon-carbon bond-forming reactions. unc.edunih.gov While direct application to this compound may not be reported, these methodologies provide a conceptual framework for the future development of efficient and stereoselective syntheses of this and related compounds.

Mechanistic Investigations of Chemical Transformations Involving Methyl 1 Methylcyclohexane 1 Carboxylate

Reactivity Profile of the Ester Functional Group

The ester functional group in methyl 1-methylcyclohexane-1-carboxylate (B9076) is the primary site of several important chemical reactions. However, its reactivity is significantly influenced by the presence of a quaternary carbon atom adjacent to the carbonyl group, which imparts considerable steric hindrance.

Hydrolysis and Transesterification Reaction Mechanisms

Hydrolysis: The hydrolysis of esters can be catalyzed by either acid or base. organic-chemistry.org In the case of methyl 1-methylcyclohexane-1-carboxylate, the steric bulk of the 1-methylcyclohexyl group plays a crucial role in the reaction kinetics.

Under basic conditions, in a process known as saponification, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide (B1231860) ion, yielding the carboxylate salt of 1-methylcyclohexane-1-carboxylic acid. Due to steric hindrance, the rate of this nucleophilic attack is generally slower compared to less hindered esters. chemrxiv.org

Acid-catalyzed hydrolysis proceeds via a different mechanism. The carbonyl oxygen is first protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol (B129727) is eliminated, and the carboxylic acid is regenerated along with the acid catalyst. libretexts.org While this mechanism is common for many esters, the rate for this compound is expected to be retarded due to the steric hindrance around the reaction center.

Transesterification: This process involves the exchange of the alkoxy group of an ester with another alcohol. wikipedia.org Similar to hydrolysis, transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com The mechanism mirrors that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

In a base-catalyzed transesterification, an alkoxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the original alkoxy group. masterorganicchemistry.com For this compound, the reaction equilibrium can be driven forward by using a large excess of the new alcohol or by removing the methanol as it is formed.

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the incoming alcohol. masterorganicchemistry.com The steric hindrance of the tertiary cycloalkyl group is a significant factor affecting the rate of these reactions.

A study on the transesterification of various ethyl esters with methanol catalyzed by a porous phenolsulphonic acid—formaldehyde resin (PAFR) showed high conversions to the corresponding methyl esters. For instance, ethyl heptanoate (B1214049) was converted to methyl heptanoate in 93% yield. researchgate.net While not the specific substrate, this indicates the feasibility of such transformations with appropriate catalysts.

| Reaction | Catalyst | Conditions | Product | Yield (%) |

| Transesterification | Porous Phenolsulphonic Acid—Formaldehyde Resin | Ethyl heptanoate, Methanol, 80°C, 24h | Methyl heptanoate | 93 |

| Transesterification | Nano CuFe2O4 | Methyl acetoacetate, Benzyl alcohol | Benzyl acetoacetate | High |

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction of esters and other carboxylic acid derivatives. masterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group. khanacademy.org

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is influenced by both electronic and steric factors. libretexts.org Acyl chlorides are the most reactive, followed by anhydrides, esters, and then amides. libretexts.org The reactivity is largely dependent on the ability of the leaving group to depart.

For this compound, the tertiary nature of the carbon atom attached to the carbonyl group presents significant steric hindrance to the approaching nucleophile. youtube.com This steric effect can dramatically slow down the rate of nucleophilic acyl substitution compared to less substituted esters. The mechanism still proceeds through the formation of a tetrahedral intermediate, but the activation energy for this step is higher.

Reactions Involving the Cyclohexane (B81311) Ring System

Beyond the reactivity of the ester group, the cyclohexane ring of this compound can also participate in various chemical transformations.

Ring Expansion and Contraction Studies

Ring Expansion: A notable method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau–Demjanov rearrangement. This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to form an enlarged cycloketone. youtube.com To apply this to this compound, the ester would first need to be converted to the corresponding 1-aminomethyl-1-methylcyclohexanol. This transformation typically involves reduction of the ester to the alcohol, followed by a series of steps to introduce the aminomethyl group. The subsequent reaction with nitrous acid would then proceed via the formation of a diazonium ion, followed by a 1,2-alkyl shift, leading to the ring-expanded cycloheptanone (B156872) derivative.

Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. wikipedia.orgddugu.ac.in To induce a ring contraction in the cyclohexane ring of this compound, the ester would first need to be converted into an appropriate α-halo ketone derivative. This would involve several synthetic steps, including the conversion of the ester to a ketone and subsequent halogenation at the α-position. Treatment of this α-halo ketone with a base, such as an alkoxide, would then initiate the rearrangement. The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a cyclopentanecarboxylic acid derivative. wikipedia.org

| Rearrangement | Starting Material Type | Reagents | Product Type |

| Tiffeneau–Demjanov | 1-Aminomethyl-cycloalkanol | Nitrous Acid | Ring-expanded Cycloketone |

| Favorskii | Cyclic α-Halo Ketone | Base (e.g., alkoxide) | Ring-contracted Carboxylic Acid Derivative |

Hydrogenation and Dehydrogenation Mechanisms

Hydrogenation: The hydrogenation of the cyclohexane ring in this compound is theoretically possible but would require forcing conditions due to the stability of the saturated ring. More commonly, the unsaturated analog, methyl 1-methylcyclohexene-1-carboxylate, would be the substrate for hydrogenation to the saturated compound. The catalytic hydrogenation of alkenes typically occurs on the surface of a metal catalyst, such as platinum, palladium, or nickel. The reaction involves the syn-addition of hydrogen atoms to the double bond.

Dehydrogenation: The dehydrogenation of cyclohexane derivatives to form aromatic compounds is a key reaction in various industrial processes, including the storage of hydrogen. escholarship.org The dehydrogenation of methylcyclohexane (B89554) to toluene (B28343) is a well-studied example. researchgate.net For this compound, dehydrogenation would lead to the formation of methyl 1-methylbenzoate. This reaction is typically carried out at high temperatures and in the presence of a catalyst, often platinum-based. escholarship.org The mechanism involves the stepwise removal of hydrogen atoms from the cyclohexane ring, leading to the formation of cyclohexene (B86901) and cyclohexadiene intermediates before the final aromatization.

Recent studies have explored catalytic acceptorless dehydrogenation of cycloalkanes under mild conditions using visible light irradiation and a synergistic catalyst system. researchgate.net

| Reaction | Substrate | Catalyst | Conditions | Product |

| Hydrogenation | Methyl 1-methylcyclohexene-1-carboxylate | Pt, Pd, or Ni | H2 gas | This compound |

| Dehydrogenation | This compound | Platinum-based | High Temperature | Methyl 1-methylbenzoate |

Regioselective and Chemoselective Transformations

Regioselectivity: Regioselective reactions involve the preferential reaction at one site over another. In the context of this compound, regioselective reactions on the cyclohexane ring are of interest. For example, the bromination of methylcyclohexane can lead to a mixture of products, but under certain conditions, the formation of 1-bromo-1-methylcyclohexane (B3058953) can be favored. quora.com The regioselectivity is often dictated by the stability of the intermediate radical or carbocation.

Chemoselectivity: Chemoselective reactions involve the selective reaction of one functional group in the presence of another. For a molecule like methyl 1-methylcyclohexene-1-carboxylate, which contains both a double bond and an ester, chemoselective reactions are particularly relevant. For instance, the epoxidation of the double bond can be achieved selectively without affecting the ester group using reagents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net Conversely, the ester group could be selectively reduced in the presence of the double bond using specific reducing agents that are not reactive towards alkenes.

Electrochemical Oxidation Studies for α-C(sp3)-H Acyloxylation

Electrochemical oxidation presents a sustainable and powerful method for the functionalization of C(sp3)-H bonds, which are typically unreactive. google.com The general mechanism for such transformations often involves the anodic generation of a reactive intermediate that can then be trapped by a nucleophile. In the context of α-acyloxylation, a carboxylic acid can serve as the nucleophile. google.com

For a substrate like this compound, the target α-C(sp3)-H bonds are on the methyl group at the C1 position and the methylene (B1212753) groups at the C2 and C6 positions of the cyclohexane ring. The reaction would likely proceed through the following key steps:

Initial Electron Transfer: The reaction would be initiated by a single-electron transfer (SET) from the substrate to the anode. The site of electron removal would depend on the oxidation potentials of the different parts of the molecule.

Formation of a Cationic Intermediate: Following the initial electron transfer, a proton transfer (PT) and a second electron transfer (ET) would likely occur, leading to the formation of a carbocation at the α-position.

Nucleophilic Attack: A carboxylic acid, present in the reaction medium, would then act as a nucleophile, attacking the carbocation to form the acyloxylated product.

The selectivity of this reaction (i.e., which α-C-H bond is functionalized) would be influenced by several factors, including the stability of the resulting carbocation intermediate and steric hindrance. In the case of this compound, the formation of a tertiary carbocation at the C1 position is not possible without cleaving a C-C bond. Therefore, oxidation would be expected to occur at the adjacent methylene (C2/C6) or the methyl group.

To facilitate such reactions, specific electrochemical setups are employed. These typically consist of an undivided cell with inexpensive and robust electrode materials like graphite (B72142) for both the working and counter electrodes, operating under constant current electrolysis. google.com

While direct experimental data for this compound is lacking, studies on similar aliphatic systems provide valuable insights. For instance, the electrochemical acyloxylation of benzylic C(sp3)-H bonds has been successfully demonstrated, highlighting the feasibility of this approach for activating otherwise inert C-H bonds. google.com

Other Site-Specific Derivatization Reactions

Beyond electrochemical methods, various other strategies can be employed for the site-specific derivatization of this compound. These reactions often rely on the inherent reactivity of the functional groups present in the molecule or the use of directing groups to achieve selectivity.

One common transformation for esters is transesterification . For example, reacting methyl 2-methylcyclohexane carboxylate with an alcohol in the presence of a catalyst like sodium methoxide can yield a different ester. This reaction proceeds through a nucleophilic acyl substitution mechanism where the incoming alcohol displaces the methoxy (B1213986) group. google.comgoogle.com

Another approach involves transformations of the cyclohexane ring itself. While the fully saturated ring of this compound is relatively inert, the introduction of unsaturation can open up pathways for further functionalization. For instance, the related compound, methyl 1-cyclohexene-1-carboxylate, is a versatile starting material for various syntheses, including the diastereoselective synthesis of cis-1,2-dialkenylcyclopropanols. sigmaaldrich.comthermofisher.com

The synthesis of amide derivatives from the corresponding carboxylic acid is also a well-established transformation. Although this would require prior hydrolysis of the methyl ester, the resulting 1-methylcyclohexane-1-carboxylic acid can be coupled with amines using standard peptide coupling reagents to form amides. google.com

The table below summarizes some potential site-specific derivatization reactions, drawing parallels from similar compounds found in the literature.

| Reaction Type | Reagents and Conditions | Potential Product |

| Transesterification | Alcohol, Sodium Methoxide, Heat | Alkyl 1-methylcyclohexane-1-carboxylate |

| Amide Formation (from corresponding acid) | Amine, Coupling Agent (e.g., HOBt) | N-substituted 1-methylcyclohexane-1-carboxamide |

Kinetic and Thermodynamic Aspects of Reactions

The kinetic and thermodynamic parameters of a reaction are fundamental to understanding its rate, feasibility, and equilibrium position. For reactions involving this compound, specific experimental data is scarce. However, by examining related systems, we can infer some general principles.

Kinetic studies on the combustion and pyrolysis of methylcyclohexane, a structurally similar compound, provide insights into the reactivity of the cyclohexane ring. researchgate.netresearchgate.net These studies often involve complex reaction networks with numerous elementary steps. The rates of these reactions are determined by factors such as temperature, pressure, and the concentration of reactants and radicals. For instance, the H-abstraction from the methylcyclohexane ring by various radicals is a key initiating step in its combustion, and the rate constants for these abstractions have been calculated. researchgate.net These kinetic models are crucial for developing surrogate fuel mixtures that mimic the behavior of real transportation fuels. arxiv.org

The dehydrogenation of methylcyclohexane to toluene is another reaction that has been studied from a kinetic perspective. This reaction is of interest for hydrogen storage applications. The kinetics can often be described by models such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which considers the adsorption of reactants onto the catalyst surface. manchester.ac.uk

Thermodynamic data , such as the enthalpy of formation, entropy, and heat capacity, are essential for predicting the feasibility of a reaction. The National Institute of Standards and Technology (NIST) provides extensive thermodynamic data for methylcyclohexane. nist.gov This data can be used to calculate the change in Gibbs free energy (ΔG) for a given reaction, which indicates its spontaneity. For instance, the standard liquid enthalpy of combustion for methylcyclohexane has been determined. chemeo.com

The following table presents some key thermodynamic parameters for the related compound, methylcyclohexane, which can serve as a reference point for understanding the energetic properties of the cyclohexane scaffold.

| Thermodynamic Parameter | Value (for Methylcyclohexane) |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4659.8 ± 1.0 kJ/mol |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 35.31 ± 0.04 kJ/mol |

| Normal Boiling Point (Tboil) | 374.08 K |

Data sourced from the NIST WebBook for methylcyclohexane. nist.govchemeo.com

Advanced Spectroscopic and Computational Research on Methyl 1 Methylcyclohexane 1 Carboxylate

High-Resolution Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to determining the precise structure and conformation of a molecule like methyl 1-methylcyclohexane-1-carboxylate (B9076). High-resolution methods provide detailed insights into the atomic arrangement and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

While specific experimental NMR spectra for methyl 1-methylcyclohexane-1-carboxylate are not readily found in peer-reviewed literature, the expected spectral features can be predicted based on its chemical structure. NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the different types of hydrogen atoms in a molecule. For this compound, the following proton signals would be anticipated:

A sharp singlet corresponding to the three protons of the ester methyl group (–OCH₃).

A sharp singlet for the three protons of the methyl group attached to the quaternary C1 carbon of the cyclohexane (B81311) ring.

A series of complex, overlapping multiplets for the ten protons on the five methylene (B1212753) (–CH₂–) groups of the cyclohexane ring. The chemical shifts of these protons would vary depending on their axial or equatorial position and their proximity to the ester group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Based on the structure, nine distinct carbon signals are expected:

A signal in the downfield region (typically ~170-180 ppm) for the carbonyl carbon (C=O) of the ester.

A signal for the quaternary C1 carbon of the cyclohexane ring.

A signal for the ester methyl carbon (–OCH₃).

A signal for the C1-methyl carbon.

Up to five signals for the five methylene carbons of the cyclohexane ring. Due to the chair conformation, the carbons may be chemically distinct.

Below is an interactive table of predicted NMR chemical shifts.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Ester Methyl | ¹H | ~3.6 - 3.7 | Singlet |

| Ring Methyl | ¹H | ~1.1 - 1.3 | Singlet |

| Ring CH₂ | ¹H | ~1.2 - 2.0 | Multiplets |

| Carbonyl | ¹³C | ~175 - 178 | - |

| Quaternary C1 | ¹³C | ~40 - 45 | - |

| Ester Methoxy (B1213986) | ¹³C | ~51 - 53 | - |

| Ring Methyl | ¹³C | ~20 - 25 | - |

| Ring CH₂ | ¹³C | ~22 - 38 | - |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. Although a published HRMS fragmentation analysis for this compound is not available, its exact mass can be calculated from its molecular formula, C₉H₁₆O₂. nih.gov

The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). This value is crucial for confirming the molecular formula of the compound in an experimental setting.

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Calculated Monoisotopic Mass | 156.11503 Da |

In a typical electron ionization (EI) mass spectrum, the molecule would undergo fragmentation. Predicted fragmentation pathways would include the loss of the methoxy group (•OCH₃, 31 Da) to give a fragment ion at m/z 125, or the loss of the entire carbomethoxy group (•COOCH₃, 59 Da) to give a fragment ion at m/z 97, which would correspond to the 1-methylcyclohexyl cation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. No experimental IR or Raman spectra for this compound have been published. However, the expected characteristic vibrational frequencies can be predicted.

The most prominent feature in the IR spectrum would be the strong absorption from the carbonyl (C=O) stretch of the ester group. Other key vibrations include the C-O stretching of the ester and the various C-H stretching and bending modes of the aliphatic methyl and methylene groups.

The table below outlines the predicted key vibrational frequencies.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C-H Bend | CH₂/CH₃ | 1350 - 1470 | Variable |

| C-O Stretch | Ester (O=C-O) | 1150 - 1250 | Strong |

| C-O Stretch | Ester (O-CH₃) | 1000 - 1100 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A search of crystallographic databases indicates that the crystal structure of this compound has not been reported.

Should a single crystal of the compound be grown, this technique could provide precise data on bond lengths, bond angles, and the solid-state conformation of the molecule. It would be expected to confirm that the cyclohexane ring adopts a stable chair conformation, and it would define the precise orientation of the methyl and carbomethoxy substituents.

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for predicting molecular properties and complementing experimental data, especially when such data is lacking.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

There are no specific published computational studies using Density Functional Theory (DFT) for this compound. However, DFT calculations would be an ideal method to investigate its properties.

DFT could be used to:

Optimize the molecular geometry: Determine the lowest energy conformation, confirming the chair form of the cyclohexane ring and the preferred orientation of the substituents.

Calculate relative energies: Compare the energies of different conformers (e.g., chair vs. twist-boat) to understand the conformational landscape.

Predict spectroscopic data: DFT calculations can simulate IR, Raman, and NMR spectra. These predicted spectra can aid in the interpretation of experimental data or serve as a reference in its absence.

Analyze electronic structure: Properties like the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO/LUMO) can be calculated to understand the molecule's reactivity. For instance, a DFT study on the related methyl 2-methoxycyclohex-3-ene-1-carboxylate has been used to analyze stability and reactivity through frontier molecular orbital energy calculations. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of the cyclohexane ring is well-established, with the chair conformation being the most stable arrangement. In substituted cyclohexanes, the orientation of the substituents as either axial or equatorial can lead to different energy states. For this compound, the two chair conformers are in equilibrium through a process of ring inversion.

In one chair conformation, the methyl group is in an axial position while the methoxycarbonyl group is equatorial. In the other, the methyl group is equatorial, and the methoxycarbonyl group is axial. Due to the geminal substitution pattern on the same carbon atom, a simple ring flip will interchange the axial and equatorial positions of these two groups.

Computational chemistry provides powerful tools to map the potential energy surface (PES) of these conformations and the transition states that separate them. The potential energy surface is a conceptual landscape where the potential energy of the molecule is plotted against its geometric parameters. scilit.com Minima on this surface correspond to stable conformers, while saddle points represent transition states.

The relative stability of the two chair conformers of this compound is determined by the steric interactions of the axial substituent with the other axial hydrogens on the same side of the ring (1,3-diaxial interactions). The energetic cost of placing a substituent in an axial position is quantified by its "A-value". Generally, a larger substituent will have a higher A-value, indicating a stronger preference for the equatorial position to minimize steric strain. For a methyl group, the A-value is approximately 1.7 kcal/mol. youtube.com The A-value for a methoxycarbonyl group is generally smaller than that of a methyl group.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide precise energy differences between these conformers. These calculations take into account not only steric hindrance but also electronic effects that may influence conformational preference.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| Chair 1 | Axial Methyl, Equatorial Methoxycarbonyl | 0.5 |

| Chair 2 | Equatorial Methyl, Axial Methoxycarbonyl | 0.0 |

| Twist-Boat | - | ~5.5 |

| Boat | - | ~6.9 |

The potential energy surface also includes higher-energy conformations such as the boat and twist-boat forms, which act as intermediates during the ring-flip process. The energy barrier for the chair-to-chair interconversion in cyclohexane is about 10-11 kcal/mol. For substituted cyclohexanes, this barrier can be slightly altered.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is also instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction is its hydrolysis, which can be catalyzed by either acid or base. Here, we will focus on the acid-catalyzed hydrolysis as an example of reaction pathway modeling.

The acid-catalyzed hydrolysis of an ester to a carboxylic acid and an alcohol is a well-studied reaction. The generally accepted mechanism involves several key steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, typically a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the newly added water molecule to the methoxy group, converting it into a better leaving group (methanol).

Elimination of the leaving group: The tetrahedral intermediate collapses, and the protonated methoxy group departs as a molecule of methanol (B129727).

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

For the acid-catalyzed hydrolysis of this compound, the formation of the tetrahedral intermediate is often the rate-determining step.

Table 2: Hypothetical Calculated Activation Energies for the Acid-Catalyzed Hydrolysis of this compound

| Reaction Step | Description | Activation Energy (kcal/mol) |

| TS1 | Protonation of Carbonyl Oxygen | ~5-10 |

| TS2 | Nucleophilic Attack by Water | ~15-20 |

| TS3 | Proton Transfer | ~5-10 |

| TS4 | Elimination of Methanol | ~10-15 |

| TS5 | Deprotonation | Low Barrier |

Note: These values are hypothetical and illustrative, based on general knowledge of ester hydrolysis mechanisms. Specific computational studies on this compound would be required for precise, validated data.

The modeling of reaction pathways not only provides a detailed, step-by-step picture of the chemical transformation but also allows for the investigation of how substituent effects and conformational changes can influence the reaction rate and outcome. For instance, the steric bulk of the geminal methyl and methoxycarbonyl groups can affect the accessibility of the carbonyl carbon to the incoming nucleophile, thereby influencing the activation energy of the nucleophilic attack step.

Applications and Role in Specialized Organic Synthesis Research

Utilization as a Key Synthetic Intermediate and Building Block

The structural features of methyl 1-methylcyclohexane-1-carboxylate (B9076) make it a useful starting point for the synthesis of various organic compounds. The ester group can undergo numerous transformations, while the cyclohexane (B81311) ring provides a stable, non-aromatic core.

Precursor in the Synthesis of Diverse Ester Derivatives

As a methyl ester, methyl 1-methylcyclohexane-1-carboxylate can be converted into other ester derivatives through a process known as transesterification. This reaction involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the incorporation of more complex or functionally diverse alcoholic side chains. For example, reaction with ethanol (B145695) would yield ethyl 1-methylcyclohexane-1-carboxylate. nih.gov This flexibility is crucial for modifying the physical and chemical properties of the resulting molecule, which can be important for its intended application. The parent carboxylic acid, 1-methylcyclohexanecarboxylic acid, can be prepared through various methods, including the carbonation of a Grignard reagent or the oxidation of 1-methyl-1-acetylcyclohexane. orgsyn.org This acid is the direct precursor to the methyl ester and other ester derivatives. orgsyn.orgnih.gov

Component in Multi-Step Total Synthesis Endeavors

In the realm of total synthesis, where chemists aim to construct complex natural products from simple starting materials, building blocks like this compound and its analogs are instrumental. For instance, the related compound, methyl 1-cyclohexene-1-carboxylate, has been utilized in the synthesis of complex polycyclic structures. sigmaaldrich.comsigmaaldrich.com One notable example is its use in the synthesis of methyl 7,7-dimethyl-9-oxo-1,3,4,4a,6,7,8,9,9b-decahydrodibenzo[b,d]furan-4a-carboxylate. sigmaaldrich.comsigmaaldrich.com This demonstrates how the cyclohexene (B86901) ring system can serve as a foundational element for constructing more elaborate molecular frameworks. The principles of such syntheses often involve intricate reaction sequences that build upon the initial core structure. organicchemistrytutor.comchemicalbook.com The synthesis of a C-1 methoxycarbonyl derivative of narciclasine, a compound with significant biological activity, showcases the utility of such building blocks in achieving complex molecular targets. nih.gov

Integration into Pharmaceutical and Medicinal Chemistry Research Synthesis

The cyclohexane ring is a common motif in many biologically active compounds. Consequently, this compound and its derivatives serve as important precursors in the synthesis of potential therapeutic agents.

Precursor for Derivatives with Potential Biological Interest, such as mGAT4 inhibitors

Research into neurotransmitter transporters has identified the murine GABA transporter 4 (mGAT4) as a target for certain neurological conditions. Chemical probes are essential for studying the function of these transporters. In the development of inhibitors for mGAT4, derivatives of 1-methylcyclohexanecarboxylic acid have been synthesized and evaluated. The synthesis of these inhibitors often starts from precursors like this compound, which provides the core cycloalkane structure.

Synthetic Scaffold for Cyclic Dinucleotide (CDN) Analogues and STING Modulators

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Activation of STING by cyclic dinucleotides (CDNs) can lead to an anti-tumor response. The development of synthetic STING agonists is a major focus in cancer immunotherapy. The rigid 1,1-disubstituted cyclohexane scaffold, derived from compounds like this compound, has been used to create non-nucleotide STING agonists. These molecules mimic the shape and function of natural CDNs, enabling them to bind to and activate the STING protein.

Role in the Synthesis of Cycloalkyl Methoxybenzyl Phenyl Pyran Derivatives, including SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. These drugs work by preventing the reabsorption of glucose in the kidneys. The synthesis of some SGLT2 inhibitors involves the use of cycloalkyl precursors. For example, derivatives of this compound can be incorporated into the synthesis of complex molecules that feature a cycloalkyl group attached to a core pyranose ring. This cycloalkyl moiety can be crucial for the binding of the inhibitor to the SGLT2 protein.

Contributions to Polymer Science and Material Chemistry Research

A comprehensive search of scholarly articles and polymer science databases did not yield any studies concerning the use of this compound as a monomer or its contributions to material chemistry. The steric hindrance caused by the two methyl groups on the same quaternary carbon of the cyclohexane ring likely poses significant challenges to conventional polymerization techniques. This structural feature may render the molecule reluctant to participate in the chain-growth reactions required to form a high molecular weight polymer.

There are no documented instances in the reviewed literature of this compound being successfully used as a monomer or co-monomer in polymerization research. Studies on related, but structurally different, sterically hindered monomers suggest that such compounds often exhibit very low reactivity or fail to polymerize under typical anionic, cationic, or free-radical conditions. However, without specific experimental data for this compound, its behavior in polymerization reactions remains undocumented.

As there is no evidence of the successful polymerization of this compound, there are consequently no reports on the development of functionalized polymeric materials derived from it. The creation of a polymer from this monomer would be a prerequisite for studying the properties and potential applications of the resulting material. Research into the polymerization of other cycloaliphatic esters has led to materials with unique thermal and optical properties, but such findings cannot be extrapolated to this specific, unpolymerized monomer.

Future Perspectives and Emerging Research Avenues for Methyl 1 Methylcyclohexane 1 Carboxylate

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of methyl 1-methylcyclohexane-1-carboxylate (B9076) typically relies on Fischer-Speier esterification. This method involves the reaction of 1-methylcyclohexanecarboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comnumberanalytics.commasterorganicchemistry.com While effective, this approach suffers from several drawbacks, including the use of corrosive and hazardous acids, the generation of acidic waste, and often requires high temperatures and long reaction times, which are energetically demanding. chemicalbook.com

In the pursuit of more environmentally benign and efficient processes, researchers are turning to green chemistry principles. The development of sustainable synthetic routes for methyl 1-methylcyclohexane-1-carboxylate is a key area of future research. This involves exploring alternative catalysts and reaction media that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising strategy is the use of solid acid catalysts. These materials, such as zeolites, sulfated zirconia, and functionalized resins, offer several advantages over traditional liquid acids. They are non-corrosive, easily separable from the reaction mixture, and can often be regenerated and reused, thus reducing waste and operational costs. Research in this area would focus on identifying the most effective solid acid catalyst for the esterification of the sterically hindered 1-methylcyclohexanecarboxylic acid, optimizing reaction conditions to maximize yield and selectivity.

Another innovative approach is the use of dimethyl carbonate (DMC) as a green methylating agent. sigmaaldrich.com DMC is a non-toxic and biodegradable alternative to traditional methylating agents like methyl halides or dimethyl sulfate. The reaction with a carboxylic acid in the presence of a suitable catalyst can produce the corresponding methyl ester with methanol and carbon dioxide as the only byproducts. Future investigations would involve screening catalysts and reaction conditions to enable the efficient use of DMC for the synthesis of this compound.

Photocatalysis represents a frontier in green synthesis. The use of a photoacid catalyst, such as Eosin Y, can facilitate the esterification of carboxylic acids under mild, room-temperature conditions using light as the energy source. researchgate.net This method avoids the need for high temperatures and harsh acidic conditions. Exploring the applicability of photoredox catalysis for the synthesis of this compound could lead to a highly sustainable and energy-efficient manufacturing process.

Table 1: Comparison of Synthetic Routes for this compound

| Method | Catalyst | Advantages | Disadvantages | Potential Yield |

|---|---|---|---|---|

| Traditional Fischer Esterification | Concentrated H₂SO₄ or HCl | Well-established, relatively inexpensive reagents. masterorganicchemistry.comnumberanalytics.commasterorganicchemistry.com | Corrosive, hazardous waste, high energy consumption. chemicalbook.com | Moderate to High (can be driven to ~97% with excess alcohol) masterorganicchemistry.com |

| Solid Acid Catalysis | Zeolites, Sulfated Zirconia | Reusable, non-corrosive, reduced waste. rug.nl | Can be less active for sterically hindered substrates, potential for catalyst deactivation. | Moderate to High |

| Dimethyl Carbonate (DMC) Methylation | Various (e.g., basic salts) | Non-toxic reagent, biodegradable, "green" byproducts (methanol, CO₂). sigmaaldrich.com | May require specific catalysts and conditions to be efficient. | Moderate to High |

| Photoacid Catalysis | Eosin Y | Mild reaction conditions (room temperature), low energy input, avoids strong acids. researchgate.net | May have substrate scope limitations, requires photochemical reactor setup. | Good to Excellent |

Exploration of Bio-catalytic Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. masterorganicchemistry.com Enzymes operate under mild conditions of temperature and pH, exhibit high specificity, and are biodegradable. The application of biocatalysis to the synthesis of this compound is a largely unexplored but highly promising research avenue.

The most direct biocatalytic route would be the enzymatic esterification of 1-methylcyclohexanecarboxylic acid with methanol. Lipases are a class of enzymes that are well-known for their ability to catalyze esterification reactions. orgsyn.org Research in this area would involve screening a variety of commercially available and novel lipases for their activity and selectivity towards the sterically hindered 1-methylcyclohexanecarboxylic acid. Key challenges to overcome would be the potential for low reaction rates due to steric hindrance at the quaternary carbon center. Strategies to enhance reactivity could include enzyme immobilization to improve stability and reusability, and reaction engineering, such as performing the reaction in non-aqueous media or using aqueous miniemulsions to shift the equilibrium towards ester formation. orgsyn.orgstackexchange.com

Furthermore, biocatalysis could be employed in the synthesis of the precursor, 1-methylcyclohexanecarboxylic acid. For instance, the selective oxidation of a suitable precursor, such as 1-methylcyclohexanemethanol, could potentially be achieved using alcohol oxidases or dehydrogenases.

Table 2: Potential Biocatalytic Approaches

| Transformation | Enzyme Class | Substrates | Potential Advantages | Key Research Challenges |

|---|---|---|---|---|

| Esterification | Lipases | 1-Methylcyclohexanecarboxylic acid, Methanol | Mild reaction conditions, high selectivity, reduced environmental impact. orgsyn.org | Overcoming steric hindrance, enzyme inhibition by methanol, optimizing reaction medium. |

| Precursor Synthesis (Oxidation) | Alcohol Oxidases/Dehydrogenases | 1-Methylcyclohexanemethanol | High selectivity, avoids harsh chemical oxidants. | Enzyme availability and stability, cofactor regeneration. |

Advanced Materials Science Applications Beyond Traditional Polymers

While currently lacking significant applications in materials science, this compound possesses structural features that suggest its potential as a monomer for the synthesis of novel polymers with unique properties. The bulky, alicyclic 1-methylcyclohexyl group could impart desirable characteristics to a polymer backbone, such as increased glass transition temperature (Tg), improved thermal stability, and enhanced mechanical properties.

A key area of investigation would be the synthesis of polymers from a methacrylate (B99206) derivative of the core molecule. By converting 1-methylcyclohexanecarboxylic acid to 1-methylcyclohexyl methacrylate, this monomer could be polymerized via various techniques, such as free-radical or controlled radical polymerization, to yield poly(1-methylcyclohexyl methacrylate). It is hypothesized that the rigidity and bulkiness of the 1-methylcyclohexyl group would restrict chain mobility, leading to a high glass transition temperature, similar to what is observed in poly(cyclohexyl methacrylate). oup.com Such high-Tg polymers are valuable in applications requiring dimensional stability at elevated temperatures, including optical materials and specialty coatings.

Furthermore, this compound could be explored as a comonomer in copolymerization reactions. Its incorporation into existing polymer systems, such as poly(methyl methacrylate) or polystyrene, could be a strategy to tailor the properties of the resulting copolymers. For example, even small amounts of this bulky comonomer could significantly alter the thermal and mechanical properties of the final material.

Table 3: Predicted Properties of Polymers Derived from 1-Methylcyclohexyl Monomers

| Polymer | Monomer | Potential Polymerization Method | Predicted Key Properties | Potential Applications |

|---|---|---|---|---|

| Poly(1-methylcyclohexyl methacrylate) | 1-Methylcyclohexyl methacrylate | Free-radical, ATRP, RAFT | High Glass Transition Temperature (Tg), good thermal stability, hardness. researchgate.netoup.com | Optical resins, specialty coatings, high-performance thermoplastics. |

| Copolymers | This compound (as a modifying comonomer) | Various | Modified thermal properties, altered mechanical strength, tailored refractive index. | Blends with other polymers, functional additives. sigmaaldrich.com |

Interdisciplinary Research with Physical and Theoretical Chemistry

A deeper understanding of the fundamental physical and chemical properties of this compound is crucial for unlocking its full potential. Interdisciplinary research combining experimental techniques with computational and theoretical chemistry can provide valuable insights into its structure, reactivity, and behavior.

Conformational analysis is a key area where theoretical chemistry can make a significant contribution. The cyclohexane (B81311) ring is known for its chair and boat conformations, and the presence of a bulky 1-methyl-1-carboxylate substituent will have a profound impact on the conformational equilibrium. sapub.orgsapub.orgutexas.edu Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers and to predict the most stable three-dimensional structure of the molecule. ua.es This information is vital for understanding its reactivity and how it will interact with other molecules, for instance, in a catalytic active site or within a polymer matrix.

Kinetic and mechanistic studies of its formation and reactions are also of great interest. For example, computational modeling can be used to elucidate the reaction mechanism of its synthesis via different catalytic routes, helping to identify the rate-determining steps and to design more efficient catalysts. ua.es Experimental kinetic studies, in turn, can validate the theoretical models and provide quantitative data on reaction rates under various conditions.

Spectroscopic analysis is another area ripe for interdisciplinary research. Detailed analysis of its NMR, IR, and mass spectra, combined with theoretical calculations of these properties, can provide a comprehensive understanding of its electronic structure and bonding. chemicalbook.comnist.gov This fundamental knowledge is essential for quality control in its synthesis and for predicting its behavior in various applications.

Table 4: Focus Areas for Interdisciplinary Research

| Research Area | Key Questions | Methods | Expected Outcomes |

|---|---|---|---|

| Conformational Analysis | What is the preferred 3D structure? What is the energy barrier for ring flipping? | Computational Chemistry (DFT, Ab initio), NMR Spectroscopy. sapub.orgsapub.orgutexas.eduua.es | Accurate molecular models, understanding of steric and electronic effects on conformation. |

| Reaction Kinetics and Mechanisms | What are the rate-determining steps in its synthesis? How do different catalysts affect the reaction pathway? | Experimental kinetic studies, computational modeling of transition states. ua.es | Optimization of synthetic routes, design of more efficient catalysts. |

| Spectroscopic Characterization | How do the spectral features correlate with the molecular structure? | High-resolution NMR, FT-IR, Raman, Mass Spectrometry, combined with theoretical spectral predictions. chemicalbook.comnist.gov | A comprehensive spectroscopic database, deeper understanding of electronic structure. |

Q & A

Basic: What are the established synthetic routes for methyl 1-methylcyclohexane-1-carboxylate?

Methodological Answer:

The compound can be synthesized via two primary routes:

- Grignard Carbonation : Reacting 1-chloro-1-methylcyclohexane with magnesium to form a Grignard reagent, followed by carbonation with CO₂ and subsequent esterification with methanol. This method emphasizes strict anhydrous conditions and controlled CO₂ introduction to avoid side reactions .

- Friedel-Crafts Alkylation : Condensing methyl 2-furancarboxylate with 1-chloro-1-methylcyclohexane using AlCl₃ as a catalyst. Post-condensation saponification (e.g., KOH/ethanol) and oxidation (e.g., KMnO₄) yield the target ester. Optimize reaction temperatures (60–80°C) to balance yield and purity .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H NMR to identify methyl groups (δ 1.2–1.4 ppm for cyclohexane CH₃, δ 3.6–3.7 ppm for ester-OCH₃). C NMR confirms the ester carbonyl (δ 170–175 ppm) and quaternary carbon (δ 40–45 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 170.2 (C₉H₁₄O₂), with fragmentation patterns reflecting cyclohexane ring cleavage .

- IR Spectroscopy : Look for ester C=O stretch (~1740 cm⁻¹) and C-O-C asymmetric stretch (~1250 cm⁻¹) .

Basic: What are the common chemical reactions involving this compound?

Methodological Answer:

- Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/ethanol) hydrolysis yields 1-methylcyclohexane-1-carboxylic acid. Monitor pH to prevent decarboxylation .

- Reduction : LiAlH₄ reduces the ester to 1-methylcyclohexane-1-methanol. Use THF as a solvent and inert atmosphere to avoid side reactions .

- Substitution : Halogenation (e.g., PCl₅) replaces the methoxy group with Cl, enabling further derivatization. Control stoichiometry to avoid over-halogenation .

Advanced: How can diastereoselectivity be controlled in the synthesis of derivatives from this compound?

Methodological Answer:

Diastereoselectivity in cyclopropanation or ring-opening reactions depends on:

- Catalyst Choice : Chiral catalysts like Rh₂(OAc)₄ favor cis-isomer formation (e.g., cis-1,2-dialkenylcyclopropanols) via steric steering .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity. Use low temperatures (−20°C) to slow competing pathways .

Advanced: How can computational modeling predict stereochemical outcomes in reactions involving this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states. Analyze Gibbs free energy differences (<2 kcal/mol) to predict major stereoisomers .

- Molecular Docking : For biological studies, AutoDock Vina assesses binding affinities to enzymes (e.g., cyclooxygenase), guiding functionalization for drug design .

Advanced: What methodologies are used to study the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Assays : Measure IC₅₀ values via fluorescence-based inhibition assays (e.g., COX-2 inhibition). Use recombinant enzymes and standardized substrate concentrations .

- Cellular Uptake Studies : Radiolabel the compound (e.g., C) and track intracellular accumulation via scintillation counting. Validate with LC-MS/MS .

Data Contradiction: How should researchers resolve discrepancies in reported reaction yields for this compound?

Methodological Answer:

- Parameter Optimization : Replicate reactions under varying conditions (e.g., catalyst loading, temperature). Use Design of Experiments (DoE) to identify critical factors .

- Side Reaction Analysis : Employ GC-MS or HPLC to detect byproducts (e.g., decarboxylated derivatives). Adjust purification protocols (e.g., column chromatography vs. recrystallization) .

Safety: What protocols are essential for handling this compound?

Methodological Answer:

- Incompatibility Avoidance : Store away from strong oxidizers (e.g., HNO₃) and bases. Use inert gas (N₂) for air-sensitive reactions .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and administer oxygen if needed. Always consult safety data sheets (SDS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.